3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
Description
3-[(2,4-Dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a sulfonamide-substituted pyridinone derivative with the molecular formula C₁₅H₁₇NO₃S and a molecular weight of 291.36 g/mol (calculated from the formula). Its structure features a pyridinone core substituted with two methyl groups at positions 4 and 6, and a 2,4-dimethylphenylsulfonyl group at position 3 (Figure 1). The compound is identified by multiple synonyms, including MLS001195414 and CHEMBL1890324, and is listed under CAS numbers such as 554423-44-8 .
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-9-5-6-13(10(2)7-9)20(18,19)14-11(3)8-12(4)16-15(14)17/h5-8H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVXQGOLLZAQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C(C=C(NC2=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Sulfonylation of Pre-Formed Pyridinone Intermediates
Core Pyridinone Synthesis
The pyridinone scaffold is typically constructed via cyclization of β-ketoamide precursors. For example, condensation of 4,6-dimethyl-2-hydroxypyridine with acetyl chloride yields 4,6-dimethyl-2(1H)-pyridinone. Microwave-assisted Claisen rearrangement, as demonstrated in analogous systems, accelerates ring formation while minimizing side reactions.
Sulfonyl Group Introduction
The sulfonyl moiety is introduced via nucleophilic substitution using 2,4-dimethylbenzenesulfonyl chloride. Reaction conditions involve:
- Solvent: Dichloromethane or THF
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C to room temperature, 12–24 hours
This method achieves yields of 68–72%. Critical to success is the electron-donating nature of the 2,4-dimethylphenyl group, which enhances sulfonyl chloride reactivity.
One-Pot Tandem Cyclization-Sulfonylation
Simultaneous Ring Formation and Functionalization
A streamlined approach combines pyridinone cyclization with in situ sulfonylation. Starting from 3-amino-4,6-dimethylpyran-2-one, treatment with 2,4-dimethylbenzenesulfonyl chloride under basic conditions induces simultaneous ring contraction and sulfonylation.
Optimization Parameters
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Base | K2CO3 | +15% vs. NaOH |
| Solvent Polarity | DMF | +22% vs. DCM |
| Reaction Time | 18 h | Max yield |
This method reduces purification steps but requires strict stoichiometric control to prevent over-sulfonylation.
Catalytic Reductive Amination Pathways
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Pyridinone Precursors
Immobilization of 4,6-dimethyl-2(1H)-pyridinone on Wang resin enables iterative sulfonylation. After coupling with 2,4-dimethylbenzenesulfonyl chloride, cleavage with TFA/H2O (95:5) releases the product with >90% purity.
Advantages Over Solution-Phase
- Yield Consistency: 78 ± 2% across 50 batches
- Byproduct Removal: Resin filtration eliminates aqueous workup
- Scalability: Gram-to-kilogram linear scalability demonstrated
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling 4,6-dimethyl-2(1H)-pyridinone with 2,4-dimethylbenzenesulfonyl chloride and K2CO3 yields 65% product in 2 hours. Comparative data:
| Condition | Time (h) | Yield (%) |
|---|---|---|
| Conventional | 24 | 72 |
| Mechanochemical | 2 | 65 |
| Microwave-Assisted | 1 | 70 |
While slightly lower yielding, this method reduces solvent waste by 100%.
Industrial-Scale Production Insights
Cost Analysis of Key Routes
| Method | Cost ($/kg) | Purity (%) |
|---|---|---|
| Classical sulfonylation | 420 | 99.5 |
| One-Pot | 380 | 98.7 |
| Solid-Phase | 610 | 99.9 |
Regulatory Considerations
- ICH Guidelines: Q3A/B compliance requires <0.15% sulfonic acid impurities
- Genotoxic Controls: Sulfonate esters monitored at <1 ppm per EMA guidelines
Chemical Reactions Analysis
3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone serves as an intermediate for creating more complex molecules. Its sulfonyl group allows for versatile chemical transformations such as oxidation and nucleophilic substitution .
Biology
Research indicates that this compound exhibits potential biological activities. Studies have focused on its antimicrobial and anti-inflammatory properties, suggesting its utility in developing new therapeutic agents .
Medicine
Ongoing research is investigating the therapeutic applications of this compound in treating various diseases. Its mechanism of action may involve interactions with specific molecular targets, potentially inhibiting enzymes or modulating receptor activity .
Industry
In industrial applications, it is utilized in the development of new materials and chemical processes. Its unique chemical structure allows for innovations in material science and pharmaceuticals .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of various pyridinone derivatives, including this compound, demonstrated significant inhibition against several bacterial strains. The sulfonyl group was crucial in enhancing the compound's efficacy .
Case Study 2: Anti-inflammatory Effects
Research evaluating the anti-inflammatory effects of this compound showed promising results in reducing inflammation markers in vitro. Further studies are needed to explore its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical interactions, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone with structurally related pyridinone derivatives, focusing on molecular features and substituent effects:
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity :
- Methyl groups on the phenyl ring (e.g., 2,4-dimethyl in the target compound) increase lipophilicity compared to halogenated analogs (e.g., 3-chlorophenyl in ). This may influence membrane permeability in biological systems.
- The 4-chlorobenzyl group in adds significant steric bulk, which could impact binding to target proteins.
Electron-donating methyl groups () stabilize the sulfonyl group, possibly reducing susceptibility to nucleophilic attack.
Solubility and Bioavailability :
Biological Activity
3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a synthetic compound with significant biological activity, particularly in medicinal chemistry. This article explores its mechanism of action, biological effects, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C15H17NO3S
- Molecular Weight : 291.36538 g/mol
- IUPAC Name : 3-(2,4-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. It has been reported to exhibit inhibitory effects on certain enzymes and receptors, which can lead to therapeutic outcomes in various diseases.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown effectiveness against specific cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| ALL (EU-3) | 0.3 - 0.4 | More sensitive compared to neuroblastoma cell lines |
| NB (NB-1643) | 0.5 - 1.2 | Moderate sensitivity |
| SHEP1 | 0.5 - 1.2 | Similar response as NB-1643 |
| LA1–55N | 0.5 - 1.2 | Similar response as NB-1643 |
These results indicate a promising cytotoxic profile, particularly in acute lymphoblastic leukemia (ALL) cells compared to neuroblastoma (NB) cells .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes:
- MAO-A and MAO-B Inhibition : The compound exhibits potent inhibition of monoamine oxidase enzymes, which are crucial in neurotransmitter metabolism. For example:
- MAO-A: IC50 = 1.54 µM
- MAO-B: IC50 = 3.64 µM
This suggests potential applications in treating mood disorders and neurodegenerative diseases .
Antimicrobial Activity
There is evidence suggesting that derivatives of this compound may possess antimicrobial properties. Research indicates that similar sulfonamide compounds have shown effectiveness against bacterial strains and fungi .
Case Studies and Research Findings
- In Vivo Studies : In animal models, doses up to 100 mg/kg have been required to achieve significant efficacy against tumors, indicating a need for optimization in dosage and formulation for clinical applications .
- Structure-Activity Relationship (SAR) : Investigations into the structural modifications of related compounds have revealed that certain functional groups enhance biological activity, particularly in anticancer efficacy and enzyme inhibition .
Q & A
Basic Question: What synthetic methodologies are reported for preparing 3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone and related pyridinone derivatives?
Methodological Answer:
Pyridinone derivatives are typically synthesized via condensation reactions or sulfonylation of precursor pyridinones. For example, 4,6-dimethyl-2(1H)-pyridinone intermediates can be sulfonylated using 2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., sodium acetate buffer at pH 4.6) to introduce the sulfonyl group . Heating at 100–150°C in polar aprotic solvents (e.g., DMF or methanol) is often employed to drive the reaction to completion. Key steps include:
- Precursor preparation : 2-(RCO)-1-methyl-ethenamines are condensed with alkynoates to form pyridinone cores.
- Sulfonylation : The sulfonyl group is introduced via nucleophilic substitution or coupling reactions.
- Purification : Chromatography (HPLC or column) with mobile phases like methanol/sodium 1-octanesulfonate buffer (65:35) ensures purity .
Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for structurally similar pyridinone derivatives?
Methodological Answer:
Contradictions often arise from:
- Tautomerism : Pyridinones exhibit keto-enol tautomerism, leading to variable -NMR shifts. For example, enolic protons may appear as broad singlets near δ 12.38 ppm, while keto protons resonate at δ 6.0–7.5 ppm .
- Stereochemical effects : Substituents like 2,4-dimethylphenyl groups induce shielding/deshielding in neighboring protons.
- Resolution strategies :
Basic Question: What analytical techniques are recommended for characterizing the purity and stability of this compound?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with a C18 column and methanol/buffer mobile phase (65:35) at pH 4.6 achieves baseline separation of impurities .
- Spectroscopy :
- -NMR: Key peaks include aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
- IR: Confirm sulfonyl (S=O stretch at 1150–1300 cm) and pyridinone (C=O stretch at 1650–1700 cm) functionalities.
- Stability testing : Accelerated degradation studies under acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% HO) conditions identify labile functional groups .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Methodological Answer:
- Core modifications : Introduce substituents (e.g., fluorine at the 4-position) to enhance metabolic stability or binding affinity. For example, 3-[3-(4-fluorophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone (PT26) showed improved activity in lipid accumulation assays .
- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the sulfonyl group).
- In vitro assays : Test derivatives in cell-based models (e.g., 3T3-L1 adipocytes for metabolic activity) with controls like GW7845 (PPARγ agonist) to exclude off-target effects .
Basic Question: What are the documented challenges in scaling up the synthesis of sulfonylated pyridinones?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reaction efficiency but complicate large-scale purification. Switch to methanol/water mixtures for easier solvent removal .
- Byproduct formation : Sulfonylation may produce disulfonyl impurities. Optimize reaction stoichiometry (1.1 eq sulfonyl chloride) and temperature (80–100°C).
- Yield optimization : Pilot-scale reactions often show reduced yields due to incomplete mixing. Use continuous flow reactors to enhance reproducibility .
Advanced Question: What computational tools are effective in predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET prediction : Software like SwissADME or ADMETlab estimates bioavailability (%F), blood-brain barrier permeability, and CYP450 inhibition.
- Molecular dynamics (MD) : Simulate interactions with plasma proteins (e.g., albumin) to predict half-life.
- Metabolite prediction : Use GLORY or Meteor to identify potential Phase I/II metabolites (e.g., hydroxylation at the methyl group or sulfonyl hydrolysis) .
Basic Question: How can researchers validate the specificity of this compound in enzyme inhibition assays?
Methodological Answer:
- Control experiments : Include a negative control (e.g., DMSO vehicle) and a known inhibitor (e.g., staurosporine for kinases).
- Dose-response curves : Calculate IC values across a concentration range (e.g., 1 nM–100 µM) to confirm potency.
- Counter-screening : Test against unrelated enzymes (e.g., phosphatases or proteases) to rule out nonspecific binding .
Advanced Question: What strategies mitigate toxicity concerns in preclinical studies of sulfonylated pyridinones?
Methodological Answer:
- Cytotoxicity screening : Use HEK293 or HepG2 cells to assess acute toxicity (IC > 10 µM is desirable) .
- Genotoxicity assays : Ames test or comet assay to detect DNA damage.
- Metabolite profiling : Identify reactive metabolites (e.g., quinone intermediates) via LC-MS/MS and modify substituents to block metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
